molecular formula C23H22N4O3S B11658868 (6Z)-2-ethyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11658868
M. Wt: 434.5 g/mol
InChI Key: DHQLOORBHTZDEL-ANDFITQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-2-ETHYL-5-IMINO-6-({4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(6Z)-2-ethyl-5-imino-6-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O3S/c1-3-20-26-27-21(24)19(22(28)25-23(27)31-20)14-16-6-10-18(11-7-16)30-13-12-29-17-8-4-15(2)5-9-17/h4-11,14,24H,3,12-13H2,1-2H3/b19-14-,24-21?

InChI Key

DHQLOORBHTZDEL-ANDFITQPSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C)C(=O)N=C2S1

Origin of Product

United States

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